2,3-Dibromo-6-fluoropyridine

Description

BenchChem offers high-quality 2,3-Dibromo-6-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-6-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

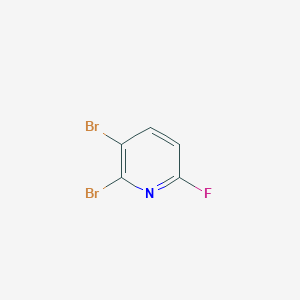

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRKFBHQDMTIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromo-6-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

2,3-Dibromo-6-fluoropyridine, a halogenated pyridine derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. The unique substitution pattern of two bromine atoms and a fluorine atom on the pyridine ring imparts specific electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.[1][2] The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, offering a versatile scaffold for drug design and the development of agrochemicals.[1] Understanding the fundamental physical properties of 2,3-Dibromo-6-fluoropyridine is paramount for its effective handling, reaction optimization, and for predicting the characteristics of its downstream derivatives.

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 2,3-Dibromo-6-fluoropyridine. In light of the limited experimentally-derived data for this specific molecule in publicly accessible literature, this document will also leverage data from structurally related compounds to provide well-grounded estimations. Furthermore, it will detail the standard experimental protocols for the precise determination of these properties, empowering researchers to rigorously characterize this compound in their own laboratories.

Molecular Structure and Key Identifiers

A foundational understanding of a molecule begins with its structure and nomenclature.

Figure 1: Chemical structure of 2,3-Dibromo-6-fluoropyridine.

Table 1: Chemical Identifiers for 2,3-Dibromo-6-fluoropyridine

| Identifier | Value | Source |

| CAS Number | 1806295-40-8 | |

| Molecular Formula | C₅H₂Br₂FN | |

| Molecular Weight | 254.88 g/mol | Calculated |

| IUPAC Name | 2,3-Dibromo-6-fluoropyridine | |

| SMILES | FC1=NC(Br)=C(Br)C=C1 | |

| InChI | InChI=1S/C5H2Br2FN/c6-4-5(7)c(8)ncc(9)c4/h3-4H |

Core Physical Properties: A Data-Driven Analysis

The physical state, thermal properties, and solubility of a compound are critical parameters that dictate its storage, handling, and application in chemical synthesis.

Table 2: Summary of Physical Properties for 2,3-Dibromo-6-fluoropyridine and Related Compounds

| Property | 2,3-Dibromo-6-fluoropyridine (Predicted/Estimated) | 2-Bromo-6-fluoropyridine (Experimental) | 2,3-Dibromopyridine (Experimental) |

| Appearance | Pale yellow solid (predicted)[1] | White to light yellow solid/liquid[3] | Pale yellow solid[1] |

| Melting Point (°C) | Not available | 32[3] | 34-37 |

| Boiling Point (°C) | 247.7 ± 35.0 (Predicted) | 164[3] | 235-236 |

| Density (g/cm³) | Not available | 1.707 (Predicted) | 2.145 (Predicted) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform.[4] | Soluble in organic solvents. | Soluble in organic solvents. |

Expert Insights and Causality:

The introduction of halogen atoms significantly influences the physical properties of the pyridine ring. The two bromine atoms in 2,3-Dibromo-6-fluoropyridine are expected to increase its molecular weight and polarizability, leading to stronger intermolecular van der Waals forces compared to simpler pyridines. This would suggest a higher melting and boiling point than pyridine itself (B.P. 115 °C).[5] The predicted boiling point of ~248 °C for the target compound appears reasonable when compared to the experimental boiling point of the related 2,3-dibromopyridine (~235-236 °C). The presence of the highly electronegative fluorine atom can further modulate the dipole moment and intermolecular interactions.

The predicted solid state at room temperature for 2,3-Dibromo-6-fluoropyridine is consistent with the observed properties of its analogs, 2-bromo-6-fluoropyridine and 2,3-dibromopyridine, which are both solids with melting points in the low 30s (°C).

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, the following standard methodologies are recommended for the experimental determination of the physical properties of 2,3-Dibromo-6-fluoropyridine.

Melting Point Determination

Principle: The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry 2,3-Dibromo-6-fluoropyridine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then slowed to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

-

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of volatility.

Methodology: Micro-Boiling Point Determination

-

Sample Preparation: A small amount of liquid 2,3-Dibromo-6-fluoropyridine (if melted) or a solution in a high-boiling inert solvent is placed in a small test tube.

-

Apparatus: A Thiele tube or a similar heating bath and a thermometer are required. A sealed capillary tube is inverted and placed in the test tube.

-

Procedure:

-

The apparatus is heated gradually.

-

As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Assessment

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. "Like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology: Qualitative Solubility Tests

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, dichloromethane, and hexane.

-

Procedure:

-

To approximately 1 mL of each solvent in a separate test tube, add a few milligrams of 2,3-Dibromo-6-fluoropyridine.

-

Observe for dissolution at room temperature.

-

If the compound does not dissolve, gently warm the mixture and observe again.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

-

Spectroscopic and Analytical Characterization

Spectroscopic data provides a fingerprint of a molecule, confirming its identity and structure.

Table 3: Expected Spectroscopic Data for 2,3-Dibromo-6-fluoropyridine

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents. |

| ¹³C NMR | Signals for the five carbon atoms of the pyridine ring. The carbon atoms attached to the halogens will show characteristic chemical shifts and may exhibit C-F coupling. |

| ¹⁹F NMR | A single signal for the fluorine atom, with its chemical shift providing information about its electronic environment. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (254.88). The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-Br, C-F, and C=N stretching, as well as aromatic C-H and C=C stretching vibrations. |

Expert Insights on Spectral Interpretation:

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region. The proton at the 4-position will likely be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The proton at the 5-position will also be a doublet of doublets. The ¹³C NMR will be particularly informative, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. In mass spectrometry, the presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[6]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[6]

Hazard Statements for 2-Bromo-6-fluoropyridine (as a proxy):

-

Harmful if inhaled.[6]

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

-

Toxic if swallowed or in contact with skin.[6]

Figure 3: Key Safety Precautions for Handling Halogenated Pyridines.

Conclusion and Future Directions

2,3-Dibromo-6-fluoropyridine is a promising building block for chemical synthesis, yet it remains a compound for which detailed experimental physical and spectral data are largely unavailable in the public domain. This guide has provided a framework for understanding its likely properties based on theoretical predictions and data from analogous compounds. It is imperative for researchers utilizing this compound to perform the thorough experimental characterization outlined herein. The data generated will not only ensure safer and more efficient laboratory work but will also contribute valuable knowledge to the broader scientific community, accelerating the discovery and development of new molecules with impactful applications.

References

-

Chem-Impex. (n.d.). 2,3-Dibromopyridine. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2,3-Dibromo-6-trifluoromethylpyridine. Retrieved from [Link]

-

Open Access Journals. (2024). A Brief View on Pyridine Compounds. Retrieved from [Link]

-

Synthesis and structural characterization of the C-6 fluoroalkylated pyrimidine derivatives. (2008). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

-

MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-6-fluoropyridine. PubChem. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

Triclinic Labs. (n.d.). Physical and Chemical Properties Analysis. Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

Sources

The Emergence of 2,3-Dibromo-6-fluoropyridine: A Technical Guide for Strategic Application in Drug Discovery

Abstract

The strategic incorporation of fluorine and bromine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's physicochemical and pharmacokinetic properties. Within this landscape, 2,3-Dibromo-6-fluoropyridine has emerged as a highly versatile and sought-after building block. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its strategic application in the development of novel therapeutics. We will delve into the mechanistic rationale behind its synthesis, provide detailed experimental protocols, and illuminate its potential through the lens of contemporary drug discovery.

Introduction: The Strategic Advantage of Halogenated Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs. Its nitrogen atom provides a key point for hydrogen bonding and salt formation, enhancing solubility and target engagement. The substitution of the pyridine ring with halogens, particularly fluorine and bromine, offers a powerful toolkit for fine-tuning molecular properties.

-

Fluorine's Influence: The introduction of a fluorine atom can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The high electronegativity of fluorine can alter the pKa of nearby functional groups and create favorable electrostatic interactions with protein targets.

-

Bromine's Utility: Bromine atoms serve as versatile synthetic handles, readily participating in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical moieties, enabling rapid exploration of the chemical space around the pyridine core.

The unique arrangement of two bromine atoms and a fluorine atom in 2,3-Dibromo-6-fluoropyridine presents a trifecta of opportunities for medicinal chemists, providing multiple, distinct reaction sites for sequential and regioselective diversification.

Synthesis of 2,3-Dibromo-6-fluoropyridine: A Proposed Pathway

While a definitive "discovery" paper for 2,3-Dibromo-6-fluoropyridine is not readily found in the public domain, its synthesis can be logically deduced from established methodologies for the preparation of polysubstituted pyridines. A plausible and efficient synthetic route would involve the direct bromination of a fluorinated pyridine precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach points to 2-amino-6-fluoropyridine as a potential starting material. This readily available compound can be diazotized and subsequently converted to the corresponding dibromo derivative. However, a more direct approach would be the bromination of a suitable fluoropyridine. Given the directing effects of the pyridine nitrogen and the fluorine atom, direct bromination of 6-fluoropyridine could be challenging in terms of achieving the desired 2,3-dibromo substitution pattern.

A more robust strategy involves starting with a pre-functionalized pyridine ring that directs the bromination to the desired positions. A plausible precursor is 6-fluoropyridin-3-amine.

Caption: Retrosynthetic analysis of 2,3-Dibromo-6-fluoropyridine.

Proposed Synthetic Protocol

This protocol is based on analogous procedures for the synthesis of substituted pyridines.[2]

Step 1: Nitration of 2-Amino-6-fluoropyridine

-

To a stirred solution of 2-Amino-6-fluoropyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated product, 2-Amino-6-fluoro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of the Nitro Group

-

Suspend 2-Amino-6-fluoro-3-nitropyridine in ethanol.

-

Add a catalytic amount of palladium on carbon (10%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield 6-Fluoro-2,3-diaminopyridine.

Step 3: Diazotization and Bromination (Sandmeyer Reaction)

-

Dissolve 6-Fluoro-2,3-diaminopyridine in an aqueous solution of hydrobromic acid (48%).

-

Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution at room temperature.

-

Heat the reaction mixture to 60-70 °C for 1-2 hours until nitrogen evolution ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,3-Dibromo-6-fluoropyridine.

Caption: Conceptual workflow for the diversification of 2,3-Dibromo-6-fluoropyridine.

Experimental Protocol: Selective Suzuki Coupling at the 2-Position

-

To a degassed mixture of 2,3-Dibromo-6-fluoropyridine, a boronic acid derivative (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent (e.g., dioxane/water), add a base such as potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-substituted-3-bromo-6-fluoropyridine derivative.

This monosubstituted intermediate can then be subjected to a second cross-coupling reaction at the 3-position to introduce a different substituent, leading to the synthesis of a diverse library of 2,3,6-trisubstituted pyridines. [3]

Safety and Handling

As with all halogenated aromatic compounds, 2,3-Dibromo-6-fluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,3-Dibromo-6-fluoropyridine represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of a fluorinated pyridine core and two distinct bromine handles provides a powerful platform for the synthesis of novel and diverse molecular entities. The ability to perform regioselective, sequential cross-coupling reactions allows for the systematic exploration of structure-activity relationships, ultimately accelerating the discovery of new therapeutic agents. As our understanding of the nuanced roles of halogens in drug design continues to evolve, the importance of strategically functionalized scaffolds like 2,3-Dibromo-6-fluoropyridine is set to grow.

References

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.